ZSTK474
Übersicht
Beschreibung
ZSTK-474 ist ein potenter Inhibitor der Phosphoinositid-3-Kinase (PI3K), einer Familie von Enzymen, die an zellulären Funktionen wie Wachstum, Proliferation, Differenzierung, Motilität und Überleben beteiligt sind. Es ist bekannt für seine Fähigkeit, alle vier PI3K-Isoformen der Klasse I (α, β, δ und γ) mit hoher Spezifität und Potenz zu hemmen . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere in der Krebsbehandlung, in der wissenschaftlichen Forschung große Aufmerksamkeit erregt.
Wissenschaftliche Forschungsanwendungen
ZSTK-474 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, ZSTK-474 is used as a tool compound to study the inhibition of PI3K and its effects on various cellular processes. It is also used in the development of new PI3K inhibitors with improved potency and selectivity .
Biology: In biological research, ZSTK-474 is used to study the role of PI3K in cell signaling pathways. It has been shown to inhibit cell proliferation by arresting cells in the G1 phase of the cell cycle. Additionally, it blocks the secretion of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), thereby inhibiting cell migration, invasion, and adhesion .
Medicine: In medicine, ZSTK-474 is being investigated for its potential therapeutic applications in cancer treatment. It has demonstrated efficacy in inhibiting tumor growth in preclinical models by targeting the PI3K pathway, which is often dysregulated in cancer .
Industry: In the pharmaceutical industry, ZSTK-474 is used in drug discovery and development programs focused on PI3K inhibitors. Its high potency and selectivity make it a valuable lead compound for developing new anticancer agents .
Wirkmechanismus
Mode of Action
ZSTK474 acts through ATP-competition by binding at the ATP-binding pocket of PI3K . It inhibits PI3K isoforms α, β, δ, and γ with IC50 values of 16, 44, 4.6 and 49 nM, respectively .
Biochemical Pathways
This compound inhibits the phosphorylation of signaling components downstream from PI3K, such as Akt and glycogen synthase kinase 3β (GSK3β) . This leads to a decrease in cyclin D1 levels , which are crucial for cell cycle progression. The inhibition of these pathways results in the arrest of cells in the G1 phase .
Result of Action
This compound inhibits cell proliferation by arresting cells in the G1 phase . It also induces apoptosis . By blocking vascular endothelial growth factor (VEGF) and matrix metalloproteinase (MMP) secretion, this compound is able to inhibit cell migration, invasion, and adhesion .
Action Environment
For instance, behavioral stress inhibited apoptosis and delayed prostate tumor involution in PTEN-deficient prostate cancer xenografts treated with a PI3K inhibitor .
Biochemische Analyse
Biochemical Properties
ZSTK474 acts through ATP-competition by binding at the ATP-binding pocket of PI3Kγ . It inhibits PI3K isoforms α, β, δ, and γ with IC50 values of 16, 44, 4.6, and 49 nM, respectively . It has been shown to inhibit the phosphorylation of PI3K downstream signaling Akt and glycogen synthase kinase 3 beta in the dendritic cell .
Cellular Effects
This compound has been shown to inhibit cell growth by arresting cells at the G1 phase and by inducing apoptosis . It also inhibits the phosphorylation of Akt, GSK3β, and BAD . By blocking vascular endothelial growth factor (VEGF) and matrix metalloproteinase (MMP) secretion, this compound is able to inhibit cell migration, invasion, and adhesion .
Molecular Mechanism
This compound directly inhibits PI3K activity more efficiently than the PI3K inhibitor LY294002 . It inhibits phosphorylation of signaling components downstream from PI3K, such as Akt and glycogen synthase kinase 3β, and mediates a decrease in cyclin D1 levels .
Temporal Effects in Laboratory Settings
This compound has been shown to have strong antitumor activity against human cancer xenografts without toxic effects in critical organs . Akt phosphorylation was reduced in xenograft tumors after oral administration of this compound .
Dosage Effects in Animal Models
The administration of this compound has shown improved antitumor effects in mice and humans . Although higher doses of this compound impaired the activation of CD8+ T cells as well as Tregs, the optimization of this combination treatment selectively decreased intratumoral Tregs, resulting in increased tumor antigen-specific CD8+ T cells in the treated mice .
Metabolic Pathways
This compound is involved in the PI3K signaling pathway, which regulates proliferation, differentiation, and cell death in human cancers . It has been shown to inhibit the phosphorylation of PI3K downstream signaling Akt and glycogen synthase kinase 3 beta .
Transport and Distribution
This compound is supplied as a lyophilized powder and is soluble in DMSO at 20mg/ml and in EtOH at 2.5mg/ml . It is typically used at 0.01 - 10 μM for 2-24 hours .
Subcellular Localization
Given its role as a PI3K inhibitor, it is likely to be found in the cytoplasm where it can interact with its target proteins .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von ZSTK-474 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Benzimidazolkerns, gefolgt von der Einführung der Triazin- und der fluorierten Phenylgruppe. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Basen wie Natriumhydrid und organischen Lösungsmitteln wie Dimethylformamid (DMF) und Dichlormethan (DCM). Das Endprodukt wird mittels Säulenchromatographie gereinigt, um eine hohe Reinheit zu erreichen .
Industrielle Produktionsverfahren: Die industrielle Produktion von ZSTK-474 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen und Reinigungsschritte sorgfältig kontrolliert werden. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC), gewährleistet eine gleichbleibende Qualität und Skalierbarkeit .
Analyse Chemischer Reaktionen
Reaktionstypen: ZSTK-474 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen, wie z. B. der Triazin- und Benzimidazol-Einheiten, hauptsächlich Substitutionsreaktionen. Diese Reaktionen können verwendet werden, um die Verbindung für Struktur-Wirkungsbeziehungsstudien (SAR) zu modifizieren.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit ZSTK-474 verwendet werden, umfassen starke Basen (z. B. Natriumhydrid), Nucleophile (z. B. Amine) und organische Lösungsmittel (z. B. DMF, DCM). Die Reaktionen werden typischerweise unter inerten Atmosphärenbedingungen durchgeführt, um Oxidation und andere Nebenreaktionen zu verhindern .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit ZSTK-474 gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden verwendet, um die Struktur-Wirkungsbeziehung zu untersuchen und neue Analoga mit verbesserten Eigenschaften zu entwickeln .
Wissenschaftliche Forschungsanwendungen
ZSTK-474 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.
Chemie: In der Chemie wird ZSTK-474 als Werkzeugverbindung verwendet, um die Hemmung von PI3K und deren Auswirkungen auf verschiedene zelluläre Prozesse zu untersuchen. Es wird auch bei der Entwicklung neuer PI3K-Inhibitoren mit verbesserter Potenz und Selektivität eingesetzt .
Biologie: In der biologischen Forschung wird ZSTK-474 verwendet, um die Rolle von PI3K in Zellsignalwegen zu untersuchen. Es wurde gezeigt, dass es die Zellproliferation durch Verhaftung von Zellen in der G1-Phase des Zellzyklus hemmt. Darüber hinaus blockiert es die Sekretion von vaskulärem endothelialen Wachstumsfaktor (VEGF) und Matrixmetalloproteinasen (MMPs), wodurch die Zellmigration, Invasion und Adhäsion gehemmt wird .
Medizin: In der Medizin wird ZSTK-474 auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht. Es hat in präklinischen Modellen eine Wirksamkeit bei der Hemmung des Tumorwachstums gezeigt, indem es den PI3K-Signalweg angreift, der in Krebs oft dysreguliert ist .
Industrie: In der pharmazeutischen Industrie wird ZSTK-474 in der Medikamentenfindung und -entwicklung für Programme verwendet, die auf PI3K-Inhibitoren konzentriert sind. Seine hohe Potenz und Selektivität machen es zu einer wertvollen Leitverbindung für die Entwicklung neuer Antikrebsmittel .
Wirkmechanismus
ZSTK-474 übt seine Wirkung aus, indem es kompetitiv die ATP-Bindungstasche von PI3K hemmt und so die Phosphorylierung von Phosphatidylinositol (4,5)-bisphosphat (PIP2) zu Phosphatidylinositol (3,4,5)-trisphosphat (PIP3) verhindert. Diese Hemmung stört die nachgeschalteten Signalwege, die durch PIP3 vermittelt werden, einschließlich der Aktivierung der Proteinkinase B (Akt) und des mTOR (mammalian target of rapamycin). Dadurch hemmt ZSTK-474 die Zellproliferation, Migration, Invasion und das Überleben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- LY294002
- Wortmannin
- GDC-0941
- BKM120
Einzigartigkeit: Im Vergleich zu anderen PI3K-Inhibitoren zeigt ZSTK-474 eine erhöhte Potenz und Selektivität für PI3K-Isoformen. Es zeigt auch eine geringere Toxizität und eine höhere Spezifität, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht. Darüber hinaus hat ZSTK-474 eine schwache Hemmung von mTOR gezeigt, was seine Spezifität für PI3K weiter erhöht .
Eigenschaften
IUPAC Name |
4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVNLRPZOWWDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197179 | |
Record name | ZSTK474 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475110-96-4 | |
Record name | 2-(Difluoromethyl)-1-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475110-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZSTK474 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZSTK-474 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12904 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZSTK474 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZSTK-474 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0068GK39A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ZSTK474?
A: this compound directly targets and inhibits the activity of class I phosphatidylinositol 3-kinases (PI3Ks). [] This makes it a pan-class I PI3K inhibitor, meaning it affects all four isoforms of class I PI3Ks (α, β, γ, and δ). []
Q2: How does this compound interact with its target, PI3K?
A: this compound binds to the ATP-binding pocket of PI3K, competing with ATP and thereby inhibiting the enzyme's activity. [] This inhibition is reversible. []
Q3: What are the downstream consequences of PI3K inhibition by this compound?
A3: this compound's inhibition of PI3K leads to a cascade of downstream effects, including:
- Inhibition of Akt Phosphorylation: this compound effectively inhibits the phosphorylation of Akt, a key downstream effector of PI3K. [, ]
- Suppression of mTOR Signaling: As mTOR is a downstream component of the PI3K pathway, this compound indirectly inhibits mTOR signaling. []
- Downregulation of Cell Cycle Regulators: this compound treatment leads to a decrease in the levels of cyclin D1 and an increase in p27kip1 and p15ink4b, proteins involved in cell cycle regulation. []
- Induction of G1 Cell Cycle Arrest: this compound primarily exerts its antiproliferative effect by inducing G1 cell cycle arrest, halting the cell cycle in the G1 phase. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C20H24F2N8O2 and a molecular weight of 446.46 g/mol.
Q5: How do modifications to the this compound structure affect its activity and selectivity?
A5: Studies exploring structure-activity relationships have revealed key insights:
- Difluoromethyl Group Importance: The difluoromethyl group present in the this compound structure is crucial for both inhibiting cell growth and PI3K activity. []
- Impact of Substitutions: Modifications to the morpholine and benzimidazole rings of this compound can impact its binding affinity to PI3K. [, ] For instance, methoxy substitutions on the benzimidazole ring generally decrease potency at PI3Kα and significantly reduce PI3Kγ potency. []
- Hydroxylphenyl Substitutions: Replacing the 2-difluoromethylbenzimidazole moiety with a 3-hydroxyphenyl group has been shown to shift selectivity towards PI3Kα while significantly reducing PI3Kγ inhibition. []
Q6: Are there efforts to design this compound derivatives with improved isoform selectivity?
A: Yes, researchers are exploring structure-based design strategies to develop this compound analogs with enhanced selectivity towards specific PI3K isoforms. One approach involves targeting non-conserved residues within the PI3K binding site. For example, designing compounds that interact with p110αGln859 has shown promise in improving selectivity towards PI3Kδ. []
Q7: How is this compound formulated for in vivo experiments?
A: In in vivo studies, this compound is often formulated as a solid dispersion to enhance its solubility and bioavailability. []
Q8: What is known about the pharmacokinetic profile of this compound?
A8: this compound demonstrates favorable pharmacokinetic properties, including:
- Oral Bioavailability: It can be effectively administered orally, a significant advantage for clinical use. [, ]
- Brain Penetration: Notably, this compound can cross the blood-brain barrier, making it a potential candidate for treating brain tumors. [, ]
Q9: Has this compound's ability to inhibit its target been confirmed in vivo?
A: Yes, studies have shown that oral administration of this compound effectively inhibits the phosphorylation of Akt in tumor tissues, confirming its target engagement in vivo. []
Q10: What is the evidence for this compound's anticancer activity in preclinical models?
A10: this compound has demonstrated significant antitumor activity in various preclinical cancer models:
- In Vitro Studies: It potently inhibits the proliferation of a wide range of human cancer cell lines, including lung, prostate, breast, and leukemia cell lines. [, , , , , , ]
- Xenograft Models: Oral administration of this compound effectively suppresses tumor growth in xenograft models of human cancers, including lung, prostate, and pancreatic cancers. [, , ]
- Orthotopic Brain Tumor Models: this compound's ability to penetrate the blood-brain barrier has been demonstrated in orthotopic brain tumor models, where it effectively inhibited tumor growth and prolonged survival. []
- Collagen-Induced Arthritis Model: this compound has also shown promising results in a mouse model of rheumatoid arthritis (collagen-induced arthritis), reducing joint inflammation and bone destruction. []
Q11: Has this compound been evaluated in clinical trials?
A: Yes, this compound has advanced to clinical trials for patients with advanced solid malignancies. [] While detailed clinical trial data are not included in the provided abstracts, early results suggest manageable side effects and the potential for prolonged stable disease in some patients.
Q12: What are the potential mechanisms of resistance to this compound?
A: Research indicates that overexpression of the insulin-like growth factor 1 receptor (IGF1R) may contribute to both intrinsic and acquired resistance to this compound. [, , ]
Q13: Can targeting IGF1R overcome this compound resistance?
A: Studies suggest that inhibiting IGF1R, either through targeted knockdown or using IGF1R inhibitors (IGF1R-TKIs), can enhance the efficacy of this compound in resistant cancer cells. [, ] This finding highlights a potential strategy for overcoming resistance and improving treatment outcomes.
Q14: Are there strategies to improve the delivery of this compound to specific targets?
A: While not extensively discussed in the abstracts, one study explored the potential of convection-enhanced delivery (CED) to deliver this compound directly to brain tumors, improving its therapeutic efficacy in a preclinical model. []
Q15: Has this compound been investigated in combination with other therapies?
A15: Yes, several studies have explored the synergistic potential of this compound in combination with other anticancer agents, including:
- Chemotherapeutic Agents: Combining this compound with chemotherapeutic drugs such as gemcitabine, cytarabine, or vincristine enhanced antitumor activity in preclinical models of pancreatic cancer and leukemia. [, ]
- mTOR Inhibitors: Dual inhibition of PI3K and mTOR using this compound in combination with rapamycin demonstrated synergistic effects in prostate and lung cancer models. []
- BRAF/MEK Inhibitors: In BRAF-mutant melanoma cells, this compound enhanced the antitumor activity of both BRAF and MEK inhibitors, highlighting a potential strategy to overcome resistance to these targeted therapies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.